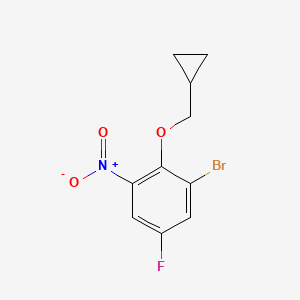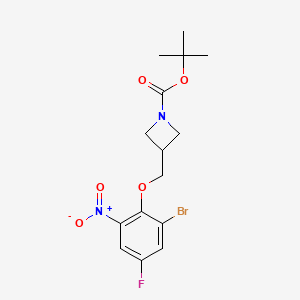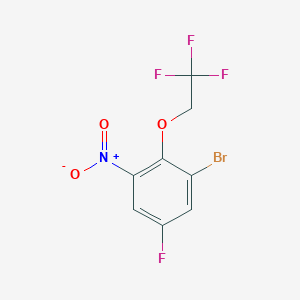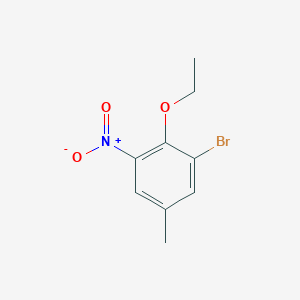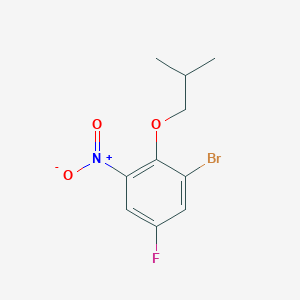
1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene is an organic compound that contains bromine, fluorine, isobutoxy, and nitro functional groups. It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for various applications in chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with isobutyl alcohol under basic conditions to introduce the isobutoxy group .
Industrial Production Methods
Industrial production of 1-bromo-5-fluoro-2-isobutoxy-3-nitrobenzene typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isobutoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-Bromo-5-fluoro-2-isobutoxy-3-aminobenzene.
Oxidation: 1-Bromo-5-fluoro-2-carboxy-3-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene is used in scientific research for:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the preparation of functional materials with specific properties.
Chemical Biology: As a probe to study biological processes involving bromine, fluorine, and nitro groups
Mecanismo De Acción
The mechanism of action of 1-bromo-5-fluoro-2-isobutoxy-3-nitrobenzene involves its interaction with various molecular targets depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Similar structure but with a methyl group instead of an isobutoxy group.
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene: Contains an iodine atom instead of an isobutoxy group.
Uniqueness
1-Bromo-5-fluoro-2-isobutoxy-3-nitrobenzene is unique due to the presence of the isobutoxy group, which can impart different chemical and physical properties compared to similar compounds. This makes it valuable for specific applications where the isobutoxy group plays a crucial role in the compound’s reactivity and interactions .
Propiedades
IUPAC Name |
1-bromo-5-fluoro-2-(2-methylpropoxy)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3/c1-6(2)5-16-10-8(11)3-7(12)4-9(10)13(14)15/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJSSYUCPOSENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163627.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8163636.png)
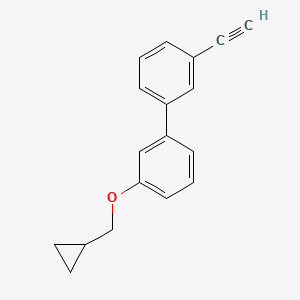
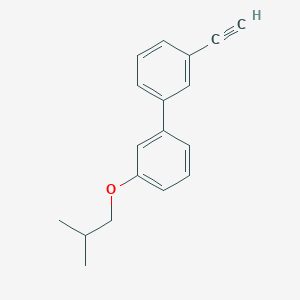

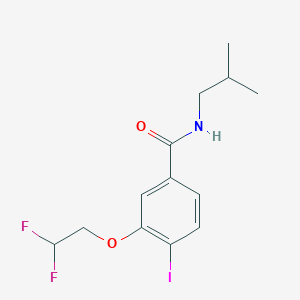

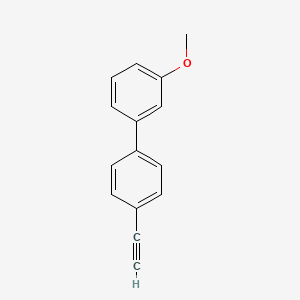
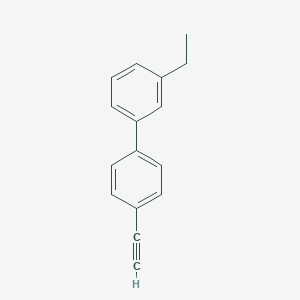
![5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8163709.png)
